Carbonic Anhydrase IX (hCA IX) Inhibitory Selectivity: Analog-Based Inference
No direct quantitative hCA IX inhibition data were found for 953171-02-3 in primary literature. However, a close structural analog, 2-oxo-N-((2-(pyrrolidin-1-yl)ethyl)carbamothioyl)-2H-chromene-3-carboxamide, demonstrated selective inhibition of hCA IX with a Ki of 107.9 nM, while showing no inhibition of isoforms hCA I, II, or VII [1]. This establishes the pyrrolidine-containing phenethyl carboxamide motif as critical for achieving selectivity within the chromene chemotype.
| Evidence Dimension | hCA IX Inhibition (Ki) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Analog 2-oxo-N-((2-(pyrrolidin-1-yl)ethyl)carbamothioyl)-2H-chromene-3-carboxamide: Ki = 107.9 nM (hCA IX); hCA I, II, VII: >10,000 nM |
| Quantified Difference | >100-fold selectivity over hCA I, II, VII (for analog) |
| Conditions | Stopped-flow CO2 hydration assay |
Why This Matters
This selectivity profile is essential for procurement when targeting tumor-associated carbonic anhydrases, as off-target inhibition of cytosolic isoforms (CA I/II) leads to undesired side effects.
- [1] Küçükkılınç, T. T., et al. (2020). J. Mol. Struct. 1205, 127580. View Source
